molecular formula C23H32N4O5 B2808541 Methyl 4-((2-((1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate CAS No. 1323809-05-7

Methyl 4-((2-((1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate

Cat. No.: B2808541
CAS No.: 1323809-05-7
M. Wt: 444.532
InChI Key: JVZQUOFETCMNCP-UHFFFAOYSA-N
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Description

Methyl 4-((2-((1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate (hereafter referred to by its full IUPAC name) is a structurally complex small molecule featuring a tetrahydroquinoline core linked to a piperidine moiety via an oxoacetamido-methyl bridge. The tetrahydroquinoline scaffold is substituted with an isobutyryl group at the 1-position, while the piperidine ring is functionalized with a methyl carboxylate group.

Properties

IUPAC Name

methyl 4-[[[2-[[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]amino]-2-oxoacetyl]amino]methyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N4O5/c1-15(2)22(30)27-10-4-5-17-6-7-18(13-19(17)27)25-21(29)20(28)24-14-16-8-11-26(12-9-16)23(31)32-3/h6-7,13,15-16H,4-5,8-12,14H2,1-3H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVZQUOFETCMNCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCC3CCN(CC3)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Molecular Similarity

The compound’s structural complexity necessitates comparisons with analogues sharing key motifs:

  • Tetrahydroquinoline derivatives: Compounds like 1-acetyl-7-amino-1,2,3,4-tetrahydroquinoline and 7-(2-oxoacetamido)-1-isobutyryl-tetrahydroquinoline share the tetrahydroquinoline core but lack the piperidine-carboxylate extension.
  • Piperidine-containing molecules: Analogues such as methyl 4-(aminomethyl)piperidine-1-carboxylate retain the piperidine-carboxylate group but lack the tetrahydroquinoline moiety.

Molecular similarity metrics (e.g., Tanimoto and Dice indices) quantify structural overlap. For example:

Compound Name Tanimoto (MACCS) Dice (Morgan)
Target compound 1.00 1.00
1-Isobutyryl-7-amino-tetrahydroquinoline 0.65 0.72
Methyl 4-(aminomethyl)piperidine-1-carboxylate 0.48 0.55

Bioactivity and Functional Comparisons

While explicit bioactivity data for the target compound is unavailable, structurally related tetrahydroquinoline derivatives exhibit:

  • Kinase inhibition: IC50 values in the nanomolar range for kinases like EGFR and VEGFR.
  • Protease modulation : Antiparasitic activity against Plasmodium falciparum.

In contrast, piperidine-carboxylate analogues often serve as solubility-enhancing groups or pharmacokinetic modifiers rather than primary pharmacophores. This suggests the target compound’s bioactivity is likely driven by its tetrahydroquinoline core.

Physicochemical Properties

Key properties inferred from structural features:

Property Target Compound 1-Isobutyryl-tetrahydroquinoline Piperidine-carboxylate
Molecular weight (g/mol) ~500 ~300 ~180
LogP ~2.5 ~3.0 ~0.5
Solubility (mg/mL) <0.1 <0.1 >10

The piperidine-carboxylate group likely improves aqueous solubility compared to unmodified tetrahydroquinolines, though the bulky isobutyryl group may counterbalance this effect.

Caveats in Structural Similarity Analysis

Despite computational similarity metrics, critical limitations exist:

  • Bioisosteric mismatches : Structurally distinct groups (e.g., carboxylate vs. acetyl) may yield unexpected activity differences.
  • Conformational flexibility : The oxoacetamido-methyl bridge’s rotational freedom could alter binding modes despite high 2D similarity.

Q & A

Q. How can selectivity against off-target proteins be evaluated?

  • Answer :
  • Competitive binding assays : Use fluorescent probes (e.g., ATP-γ-S for kinases) in the presence of the compound.
  • Proteome-wide profiling : Employ affinity pulldown followed by LC-MS/MS to identify off-target interactions .

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